5-(Acetoxymethyl)chrysene
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Overview
Description
Chrysen-5-ylmethyl acetate is a chemical compound with the molecular formula C21H16O2 It is an ester derivative of chrysen, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysen-5-ylmethyl acetate can be synthesized through esterification reactions. One common method involves the reaction of chrysen-5-ylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of chrysen-5-ylmethyl acetate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Chrysen-5-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chrysen-5-ylmethyl acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Antioxidant Pathways: The compound may scavenge free radicals and reduce oxidative stress.
Apoptotic Pathways: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Enzyme Inhibition: Chrysen-5-ylmethyl acetate may inhibit certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chrysen-5-ylmethanol: The alcohol precursor used in the synthesis of chrysen-5-ylmethyl acetate.
Chrysen-5-ylmethyl benzoate: Another ester derivative with similar chemical properties.
Chrysen-5-ylmethyl butyrate: A structurally related compound with different ester groups.
Uniqueness
Chrysen-5-ylmethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties
Properties
CAS No. |
71431-96-4 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
chrysen-5-ylmethyl acetate |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-17-12-16-7-3-4-8-18(16)20-11-10-15-6-2-5-9-19(15)21(17)20/h2-12H,13H2,1H3 |
InChI Key |
PGBXBJXJTLTDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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